Complete Loss of DcpS Catalytic Inhibition Confirmed Against Two Active C5-Substituted Comparators
The 7-methyl analog PF-06802336 (derived from RG3039) and PF-0683234 (derived from PF-06738066) both showed no measurable inhibition of recombinant human DcpS in a biochemical assay, in contrast to their C5-substituted parent compounds which displayed potent inhibition (IC50 values provided in the published figure legend) [1]. This head-to-head comparison using identical assay conditions establishes that C7 methylation is a complete knockout modification for DcpS catalytic activity within the 2,4-diaminoquinazoline series [1].
| Evidence Dimension | In vitro DcpS enzyme inhibition activity |
|---|---|
| Target Compound Data | PF-06802336 (7-methyl analog of RG3039): No inhibition detected; PF-0683234 (7-methyl analog of PF-06738066): No inhibition detected |
| Comparator Or Baseline | RG3039: active (IC50 reported in figure); PF-06738066: active (IC50 reported in figure) |
| Quantified Difference | >1000-fold loss of potency (active parent IC50 in low nanomolar range vs. inactive 7-methyl derivative with no measurable inhibition) |
| Conditions | Recombinant human DcpS, 20 µL assay volume, 0.05 nM enzyme, 50 nM m7GpppA-biotin substrate, 50 mM Tris, 20 mM MgCl2, 60 mM (NH4)2SO4, pH 7.9, 45 min incubation at room temperature [1] |
Why This Matters
This provides a definitive negative control pair for any DcpS-dependent cellular or in vivo experiment, enabling unambiguous assignment of pharmacological effects to on-target enzyme inhibition versus off-target activities.
- [1] Cherry JJ, DiDonato CJ, Androphy EJ, et al. In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels. PLoS ONE. 2017;12(9):e0185079. doi:10.1371/journal.pone.0185079 View Source
